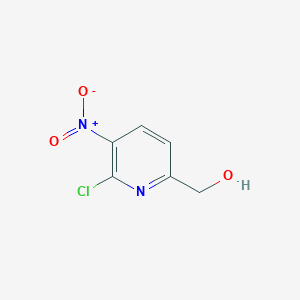
(6-Chloro-5-nitropyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-5-nitropyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing (6-Chloro-5-nitropyridin-2-yl)methanol involves the reduction of ethyl 6-chloro-5-nitropicolinate using diisobutylaluminium hydride (DIBAL) in tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is carried out by slowly adding DIBAL to a solution of ethyl 6-chloro-5-nitropicolinate in DCM, followed by stirring and further addition of DIBAL. The resulting mixture is then treated with a saturated solution of Rochelle salt, extracted with DCM, and purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
(6-Chloro-5-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophilic substitution reactions often use bases or catalysts to facilitate the reaction.
Major Products Formed
Oxidation: 6-Chloro-5-nitropicolinaldehyde.
Reduction: 6-Chloro-5-aminopyridin-2-yl)methanol.
Substitution: Various substituted pyridinylmethanol derivatives depending on the nucleophile used.
科学的研究の応用
(6-Chloro-5-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes[][1].
作用機序
The mechanism of action of (6-Chloro-5-nitropyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of target proteins.
類似化合物との比較
Similar Compounds
(6-Chloro-5-nitropyridin-3-yl)methanol: Similar structure but with a different position of the nitro group[][1].
(6-Methyl-5-nitropyridin-2-yl)methanol: Similar structure with a methyl group instead of a chloro group.
(2-Chloro-6-methylpyridin-4-yl)methanol: Similar structure with different positions of the substituents.
Uniqueness
(6-Chloro-5-nitropyridin-2-yl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chloro and nitro groups on the pyridine ring allows for diverse chemical transformations and interactions with biological targets.
生物活性
(6-Chloro-5-nitropyridin-2-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C7H6ClN2O3
- Molecular Weight : 216.58 g/mol
- CAS Number : 59237-53-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines. Studies have indicated that this compound may exhibit significant anti-cancer properties.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of this compound against different cancer cell lines. For instance, one study reported that derivatives of this compound displayed varying degrees of cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines.
| Compound | Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|---|
| This compound | HepG2 | 12.5 | Stronger than Sorafenib |
| This compound | MDA-MB-231 | 8.0 | Comparable to standard treatments |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase, preventing proliferation.
Case Studies and Research Findings
Several case studies have contributed to understanding the biological activity of this compound:
- Study on HepG2 Cells : A study indicated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value lower than many conventional chemotherapeutic agents .
- MDA-MB-231 Cell Line Analysis : Another investigation found that this compound exhibited potent activity against MDA-MB-231 cells, suggesting its potential as a lead compound for further development in breast cancer therapy .
- Mechanistic Insights : Research has suggested that the nitro group in the structure may play a crucial role in enhancing the compound's reactivity with biological targets, contributing to its cytotoxic effects .
Potential Therapeutic Applications
Given its promising cytotoxic profiles, this compound may hold potential for development into therapeutic agents for:
特性
分子式 |
C6H5ClN2O3 |
|---|---|
分子量 |
188.57 g/mol |
IUPAC名 |
(6-chloro-5-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-2,10H,3H2 |
InChIキー |
BSODWGSEPKGMFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1CO)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















